2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide

Catalog No.
S6593889
CAS No.
1864395-60-7
M.F
C7H7BrFNO2S
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide

CAS Number

1864395-60-7

Product Name

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide

IUPAC Name

2-bromo-5-fluoro-N-methylbenzenesulfonamide

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

GIBIGAOMKHWWRK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)F)Br

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)F)Br

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a methyl group attached to the nitrogen of the sulfonamide. Its molecular formula is C7H7BrFNO2SC_7H_7BrFNO_2S and it has a molecular weight of approximately 236.19 g/mol. The unique arrangement of these functional groups contributes to its chemical reactivity and potential biological activity, making it an interesting compound for various applications in medicinal chemistry and materials science.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
  • Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.
  • Coupling Reactions: This compound can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to form more complex molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide, thiols, or amines are commonly used.
  • Oxidation: Hydrogen peroxide or potassium permanganate may be utilized.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

The biological activity of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide is primarily attributed to its sulfonamide moiety, which can interact with specific enzymes and proteins. This interaction may lead to inhibition of enzymatic activities, making it a candidate for pharmacological studies. The presence of halogen substituents (bromine and fluorine) potentially enhances its binding affinity and selectivity towards biological targets, including various enzymes involved in metabolic pathways.

The synthesis of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide typically involves several key steps:

  • Bromination and Fluorination: Starting from 4-fluoroaniline, bromination introduces the bromine atom at the 2-position of the benzene ring.
  • Sulfonamide Formation: The brominated intermediate is reacted with chlorosulfonic acid to introduce the sulfonamide group.
  • Methylation: Finally, methyl iodide is used under basic conditions to methylate the sulfonamide nitrogen, yielding the final product.

These methods can be scaled up for industrial production while maintaining high yields and purity through optimized reaction conditions.

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide has various applications in different fields:

  • Medicinal Chemistry: Its potential as an enzyme inhibitor makes it valuable for drug development.
  • Material Science: The compound's unique structural features can be utilized in creating new materials with specific properties.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Studies on the interactions of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide with biological targets have shown its potential as an enzyme inhibitor. The sulfonamide group forms hydrogen bonds with amino acid residues in enzyme active sites, which may inhibit enzymatic activity. Additionally, halogen substituents modify the compound's binding characteristics, enhancing selectivity for certain biological targets.

The following compounds share structural similarities with 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide:

Compound NameStructure FeaturesUnique Characteristics
2-Bromo-4-fluoro-N-methylbenzenesulfonamideLacks chlorine substituentSimilar sulfonamide functionality
4-Fluoro-2-methylbenzenesulfonamideNo bromine or chlorine substituentsContains only a methyl group on the benzene ring
2-Bromo-6-fluoro-N-methylbenzeneNo sulfonamide groupHas similar halogen substitutions but lacks sulfonyl functionality

The unique combination of bromine and fluorine substituents on the benzene ring distinguishes 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide from its analogs. This structural feature significantly influences its chemical reactivity and biological properties, making it a valuable compound for research applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.93649 g/mol

Monoisotopic Mass

266.93649 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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